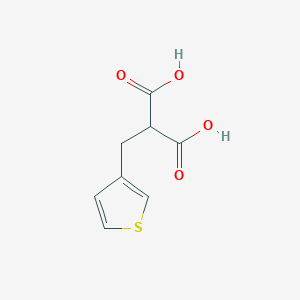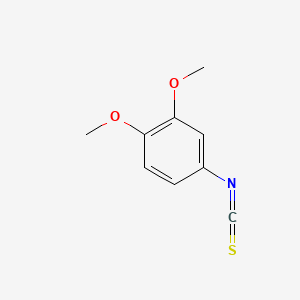
3,4-Dimethoxyphenyl isothiocyanate
Descripción general
Descripción
3,4-Dimethoxyphenyl isothiocyanate (DMITC) is a naturally occurring organic compound found in a variety of plants and vegetables, including broccoli, Brussels sprouts, and cabbage. It is an isothiocyanate, a type of compound that has been found to have a variety of health benefits. DMITC has recently been studied for its potential applications in medicine, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
Analytical Method Development
- A thin-layer chromatographic method was developed for identifying 3,4-dimethoxyphenethylamine as the isothiocyanate derivative. This method demonstrated high sensitivity and specificity for qualitative and quantitative determination in urine samples, with the ability to detect as low as 0.003 μg qualitatively and 0.01 μg quantitatively (Narasimhachari, Plaut, & Leiner, 1972).
Chemical Synthesis and Biological Activity
- Research on the reaction of hydrazide of 3,4-dimethoxyphenylacetic acid with isothiocyanate led to the formation of thiosemicarbazide derivatives and 1,2,4-triazoline-5-thiones. These compounds were studied for their in vitro activity against aerobic bacteria and fungi, as well as for their lipophilicity (Wujec et al., 2009).
- Novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for fungicidal and insecticidal activities. Some compounds showed effectiveness at specific concentrations (Liu, Li, & Li, 2004).
Material Science Applications
- Studies on conductive and magnetic properties of poly(3,4-dimethoxypyrrole) and poly(3,4-dimethoxythiophene) highlighted their solvatoconductive properties and potential application in electronic devices (Zotti, Zecchin, Schiavon, & Groenendaal, 2000).
- Synthesis and characterization of phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione showed some molecules' powerful antioxidant profiles and potential as inhibitors for various enzymes (Artunç et al., 2020).
Environmental Chemistry
- Research on an environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles using isothiocyanates in water demonstrated high efficiency, environmentally friendly solvent, and simple procedures (Zhang, Jia, Wang, & Fan, 2011).
Corrosion Inhibition
- A study on the inhibition performances of spirocyclopropane derivatives, including 3,4-dimethoxyphenyl variants, for mild steel protection in HCl highlighted their effectiveness as environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3,4-Dimethoxyphenyl Isothiocyanate is the mitochondrial electron transport chain . This biochemical pathway plays a crucial role in cellular respiration, a process that generates energy for the cell .
Mode of Action
This compound interacts with its target by inhibiting the mitochondrial electron transport chain . This inhibition disrupts the normal flow of electrons, which can lead to a decrease in the production of ATP, the main energy currency of the cell .
Biochemical Pathways
By inhibiting the mitochondrial electron transport chain, this compound affects the cellular respiration pathway . This can lead to a decrease in ATP production and an increase in the production of reactive oxygen species . These changes can have downstream effects on other biochemical pathways, potentially leading to cell death .
Pharmacokinetics
Like other isothiocyanates, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of the mitochondrial electron transport chain by this compound can lead to cell death, particularly in cancer cells . This is likely due to the increased production of reactive oxygen species and the decreased production of ATP .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals, pH levels, and temperature can affect its stability and activity . Additionally, the compound’s efficacy can be influenced by the physiological environment within the body, such as the presence of other drugs or diseases .
Análisis Bioquímico
Biochemical Properties
3,4-Dimethoxyphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with glutathione S-transferase, an enzyme involved in detoxification processes. The interaction between this compound and glutathione S-transferase results in the formation of a conjugate, which is then excreted from the cell. Additionally, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .
Cellular Effects
This compound has been observed to influence various cellular processes. It has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also modulate cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in cell survival and apoptosis. Furthermore, this compound has been reported to affect gene expression by altering the transcriptional activity of certain genes involved in detoxification and stress response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways. For example, the binding of this compound to cysteine residues on proteins can result in the formation of adducts, which can alter the protein’s function and stability. Additionally, this compound can induce the expression of phase II detoxification enzymes through the activation of the Nrf2 pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been reported to cause sustained oxidative stress and alterations in cellular metabolism. In in vitro studies, prolonged treatment with this compound has been shown to lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to induce protective effects by activating detoxification pathways and reducing oxidative stress. At high doses, this compound can cause toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to detoxification and oxidative stress. This compound is metabolized by glutathione conjugation, where it forms a conjugate with glutathione through the action of glutathione S-transferase. This conjugate is then excreted from the cell. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes and is also transported by specific transporters, such as the multidrug resistance-associated proteins (MRPs). The distribution of this compound within tissues can be influenced by its interactions with binding proteins, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound has been shown to localize to the cytoplasm and the nucleus, where it can interact with various proteins and enzymes. Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the localization and activity of this compound within cells .
Propiedades
IUPAC Name |
4-isothiocyanato-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-8-4-3-7(10-6-13)5-9(8)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPZZVZPOZPDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187529 | |
| Record name | 3,4-Dimethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33904-04-0 | |
| Record name | 4-Isothiocyanato-1,2-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33904-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxyphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033904040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isothiocyanic Acid 3,4-Dimethoxyphenyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


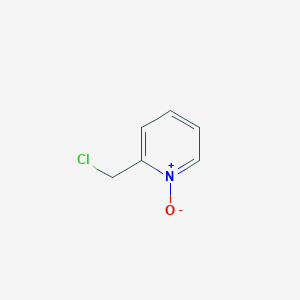
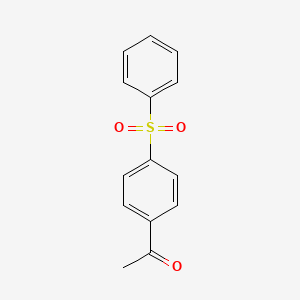
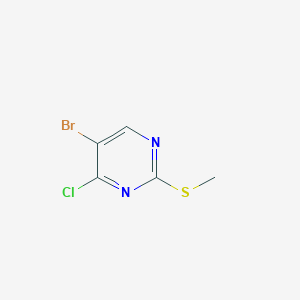

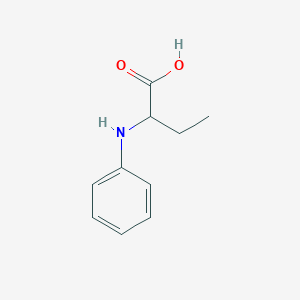
![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)

![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)



